molecular formula C6H5N3O B1396701 Pyrazolo[1,5-a]pyrimidin-6-ol CAS No. 1580489-59-3

Pyrazolo[1,5-a]pyrimidin-6-ol

Cat. No. B1396701
M. Wt: 135.12 g/mol
InChI Key: HRTWUWCOINVHEU-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-6-ol is a type of N-heterocyclic compound that has a high impact in medicinal chemistry . It has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . It has a molecular weight of 135.13 .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidin-6-ol derivatives has been widely studied . A family of these compounds has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis can be performed using a wide variety of aryl and heteroaryl boronic acids .


Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidin-6-ol is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions of Pyrazolo[1,5-a]pyrimidin-6-ol involve various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . For instance, the arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-6-ol has a molecular weight of 135.13 . It exhibits excellent thermal stability . The physical form of this compound is a powder .

Scientific Research Applications

  • Antitumor Applications

    • Field : Medicinal Chemistry
    • Summary : Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry. They have shown potential as antitumor scaffolds .
    • Methods : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
    • Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
  • Fluorophore Applications

    • Field : Material Science
    • Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .
    • Methods : The study involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines and the investigation of their photophysical properties .
    • Results : The compounds showed good solid-state emission intensities, and the properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
  • Kinase Inhibitors

    • Field : Pharmacology
    • Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been found to be effective kinase inhibitors .
    • Methods : The compounds are synthesized and then tested for their inhibitory activity against various kinases .
    • Results : The compounds have shown promising results in inhibiting the activity of certain kinases, which could have implications for the treatment of diseases such as cancer .
  • Antimicrobial Agents

    • Field : Microbiology
    • Summary : Some derivatives of Pyrazolo[1,5-a]pyrimidine have been found to have antimicrobial properties .
    • Methods : The compounds are synthesized and then tested for their antimicrobial activity against various bacterial and fungal strains .
    • Results : Certain derivatives have shown significant antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
  • Serotonin 5-HT6 Receptor Antagonists

    • Field : Neuropharmacology
    • Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been found to act as antagonists for the serotonin 5-HT6 receptor .
    • Methods : The compounds are synthesized and then tested for their antagonistic activity against the serotonin 5-HT6 receptor .
    • Results : Certain derivatives have shown significant antagonistic activity, which could have implications for the treatment of neurological disorders .
  • Antioxidant Applications

    • Field : Biochemistry
    • Summary : Pyrazolopyrimidine derivatives have been found to have antioxidant properties .
    • Methods : The compounds are synthesized and then tested for their antioxidant activity .
    • Results : Certain derivatives have shown significant antioxidant activity, which could have implications for the prevention of oxidative stress-related diseases .
  • COX-2 Inhibitors

    • Field : Pharmacology
    • Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been found to be effective COX-2 inhibitors .
    • Methods : The compounds are synthesized and then tested for their inhibitory activity against COX-2 .
    • Results : The compounds have shown promising results in inhibiting the activity of COX-2, which could have implications for the treatment of inflammation and pain .
  • Hepatitis C Virus Inhibitors

    • Field : Virology
    • Summary : Some derivatives of Pyrazolo[1,5-a]pyrimidine have been found to have antiviral properties against the Hepatitis C virus .
    • Methods : The compounds are synthesized and then tested for their antiviral activity against the Hepatitis C virus .
    • Results : Certain derivatives have shown significant antiviral activity, making them potential candidates for the development of new antiviral drugs .
  • PET Tumor Imaging Agents

    • Field : Radiology
    • Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been found to be effective PET tumor imaging agents .
    • Methods : The compounds are synthesized and then tested for their effectiveness as PET tumor imaging agents .
    • Results : The compounds have shown promising results in enhancing the imaging of tumors in PET scans .
  • Anxiolytic Agents

    • Field : Psychopharmacology
    • Summary : Some derivatives of Pyrazolo[1,5-a]pyrimidine have been found to have anxiolytic properties .
    • Methods : The compounds are synthesized and then tested for their anxiolytic activity .
    • Results : Certain derivatives have shown significant anxiolytic activity, making them potential candidates for the development of new anxiolytic drugs .
  • Anti-Alzheimer’s Disease Agents

    • Field : Neuropharmacology
    • Summary : Pyrazolopyrimidine derivatives have been found to have potential applications in the treatment of Alzheimer’s disease .
    • Methods : The compounds are synthesized and then tested for their effectiveness in the treatment of Alzheimer’s disease .
    • Results : Certain derivatives have shown promising results, which could have implications for the treatment of Alzheimer’s disease .
  • Anti-Inflammatory Agents

    • Field : Pharmacology
    • Summary : Pyrazolopyrimidine derivatives have been found to have anti-inflammatory properties .
    • Methods : The compounds are synthesized and then tested for their anti-inflammatory activity .
    • Results : Certain derivatives have shown significant anti-inflammatory activity, which could have implications for the treatment of inflammatory diseases .

Safety And Hazards

Pyrazolo[1,5-a]pyrimidin-6-ol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Pyrazolo[1,5-a]pyrimidin-6-ol derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . This study enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTWUWCOINVHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidin-6-ol

CAS RN

1580489-59-3
Record name pyrazolo[1,5-a]pyrimidin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DN Ibragimova, OV Fedotova, AG Ozerova… - Pharmaceutical …, 2018 - Springer
Biochemical investigations of 3-substituted chromen-2-ones (coumarins) and those condensed with biologically active azaheterocycles assessed their toxic effects and influence on the …
Number of citations: 3 link.springer.com

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